Tert-butyl 6-bromohexanoate
Overview
Description
Tert-butyl 6-bromohexanoate, also known as Hexanoic acid, 6-bromo-, 1,1-dimethylethyl ester, is an organic compound with the molecular formula C10H19BrO2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is notable for its role in the preparation of various pharmaceuticals, agrochemicals, and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 6-bromohexanoate can be synthesized through the esterification of 6-bromohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as dichloromethane or toluene, followed by purification through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to achieve high-quality products .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and cesium carbonate are commonly used bases in these reactions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is a typical reducing agent.
Oxidation: Potassium permanganate in aqueous or acidic medium is frequently used for oxidation reactions.
Major Products Formed:
Substitution: Aminohexanoates, thiolhexanoates, and alkoxyhexanoates.
Reduction: 6-Hydroxyhexanoate.
Oxidation: Hexanoic acid and 6-oxohexanoate.
Scientific Research Applications
Tert-butyl 6-bromohexanoate is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-butyl 6-bromohexanoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
- Tert-butyl 6-chlorohexanoate
- Tert-butyl 6-iodohexanoate
- Tert-butyl 6-fluorohexanoate
Comparison: Tert-butyl 6-bromohexanoate is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Compared to its chloro, iodo, and fluoro analogs, this compound offers a good compromise between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
tert-butyl 6-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELCIMQRLODQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468428 | |
Record name | Tert-butyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65868-63-5 | |
Record name | Tert-butyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 6-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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